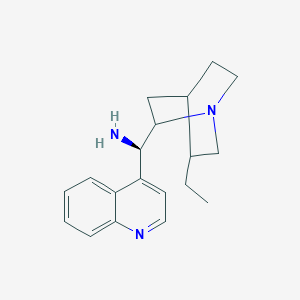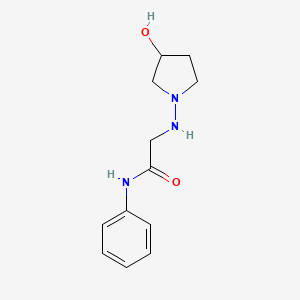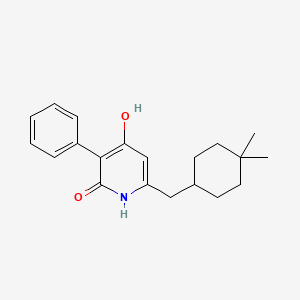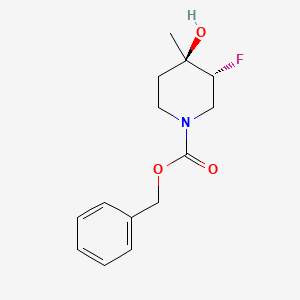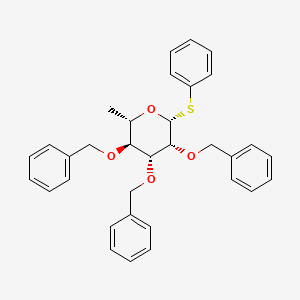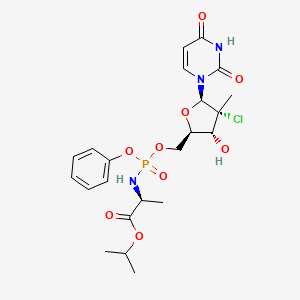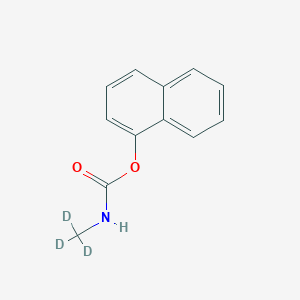
Carbaryl-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbaryl-D3 is a deuterium-labeled analog of carbaryl, a widely used carbamate insecticideIt is primarily used as a reference standard in analytical chemistry, particularly in isotopic dilution mass spectrometry (IDMS) for the accurate quantification of carbaryl residues in various matrices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbaryl D3 (methyl D3) involves the following steps:
Preparation of Naphthalene Chloroformate: Triphosgene is used as a raw material to prepare naphthalene chloroformate.
Condensation Reaction: The naphthalene chloroformate undergoes a condensation reaction with monomethylamine hydrochloride-D3 to yield carbaryl D3 (methyl D3).
This method avoids the use of toxic materials such as phosgene and isocyanate, making it safer and more environmentally friendly .
Industrial Production Methods
Industrial production of carbaryl D3 (methyl D3) follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Carbaryl-D3 undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze to form 1-naphthol and carbamic acid.
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Hydrolysis: 1-naphthol and carbamic acid.
Oxidation: Naphthoquinone derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Carbaryl-D3 has several scientific research applications:
Analytical Chemistry: Used as a reference standard in IDMS for accurate quantification of carbaryl residues.
Environmental Studies: Helps in studying the environmental fate and degradation of carbaryl.
Toxicology: Used in toxicological studies to understand the metabolism and effects of carbaryl in biological systems.
Agricultural Research: Assists in monitoring and controlling pesticide residues in agricultural products.
Mécanisme D'action
Carbaryl-D3 inhibits the enzyme acetylcholinesterase (AChE), which is responsible for the degradation of the neurotransmitter acetylcholine. This inhibition leads to the accumulation of acetylcholine at synaptic junctions, causing uncontrolled movement, paralysis, convulsions, and potentially death in insects . The hydrolytic instability of the carbamate-AChE bond allows for recovery in mammals when exposures are low .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbaryl: The non-deuterated analog of carbaryl D3 (methyl D3).
Propoxur: Another carbamate insecticide with similar AChE inhibition properties.
Aldicarb: A more toxic carbamate insecticide used in agriculture.
Uniqueness
Carbaryl-D3 is unique due to its deuterium labeling, which makes it an ideal reference standard for analytical methods like IDMS. This labeling provides higher accuracy and precision in quantification compared to non-labeled analogs .
Propriétés
Formule moléculaire |
C12H11NO2 |
|---|---|
Poids moléculaire |
204.24 g/mol |
Nom IUPAC |
naphthalen-1-yl N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C12H11NO2/c1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H,13,14)/i1D3 |
Clé InChI |
CVXBEEMKQHEXEN-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC(=O)OC1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CNC(=O)OC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


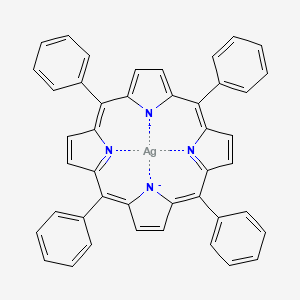

![methyl (2S,3R)-3-[(3-fluoro-4-nitro)phenyl]-3-hydroxy-2-(N-methylamino)propionate](/img/structure/B1494526.png)
![Dibenzo[b,d]iodol-5-ium bromide](/img/structure/B1494530.png)
